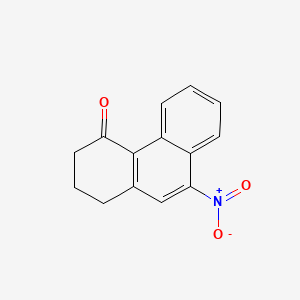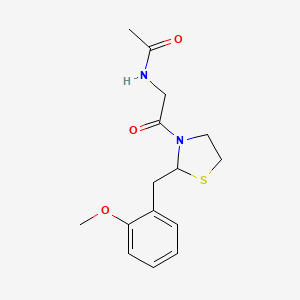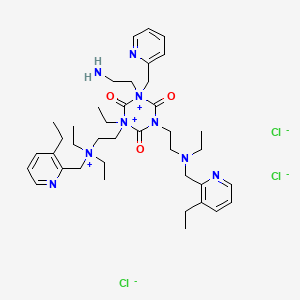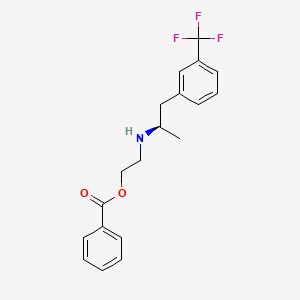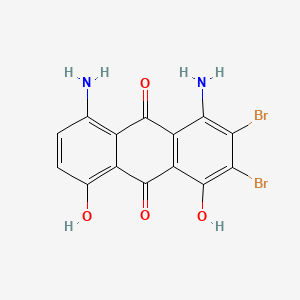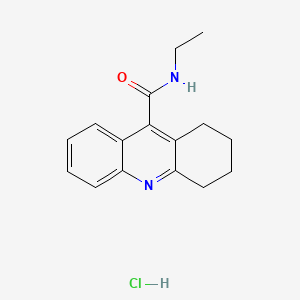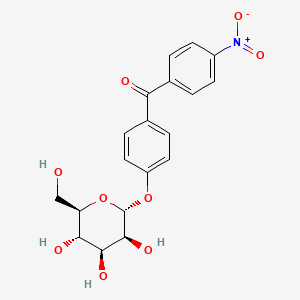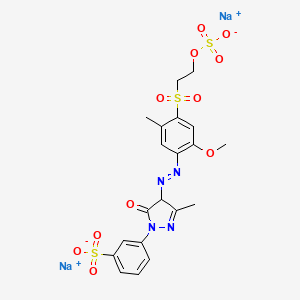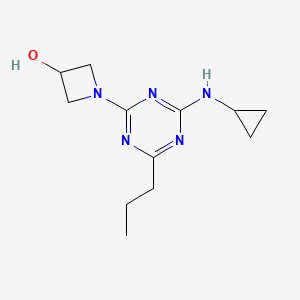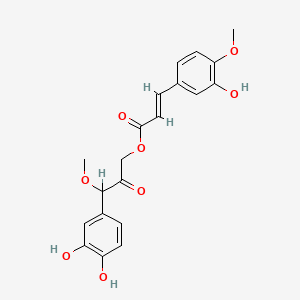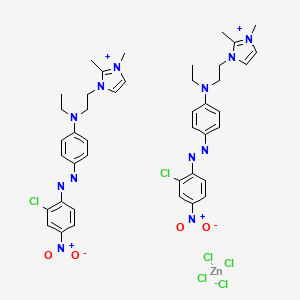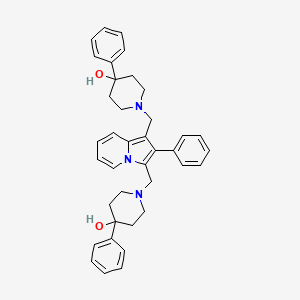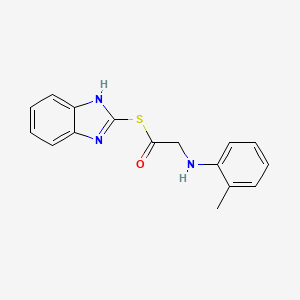
Hexanedioic acid, diethyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, diethyl-, dimethyl ester is an organic compound with the molecular formula C12H22O4. It is a diester derivative of hexanedioic acid, commonly known as adipic acid. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexanedioic acid, diethyl-, dimethyl ester can be synthesized through the esterification of hexanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid, ethanol, and methanol, are mixed in appropriate ratios and subjected to catalytic esterification. The reaction mixture is then purified through distillation to obtain the desired ester product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanedioic acid, diethyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid and the corresponding alcohols (ethanol and methanol).
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different esters.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Hexanedioic acid, ethanol, and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexanediol and the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, diethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a component in pharmaceutical formulations.
Industry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of hexanedioic acid, diethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bonds can be hydrolyzed by esterases, releasing the corresponding alcohols and hexanedioic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Diethyl adipate: Another ester of hexanedioic acid, used as a plasticizer and solvent.
Dimethyl adipate: Similar to hexanedioic acid, diethyl-, dimethyl ester, but with two methyl ester groups instead of ethyl and methyl.
Uniqueness: this compound is unique due to its mixed ester groups (ethyl and methyl), which can impart different physical and chemical properties compared to diethyl adipate and dimethyl adipate. This uniqueness makes it suitable for specific applications where a balance of properties is required.
Eigenschaften
CAS-Nummer |
72779-08-9 |
|---|---|
Molekularformel |
C12H22O4 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
dimethyl (3S,4S)-3,4-diethylhexanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-9(7-11(13)15-3)10(6-2)8-12(14)16-4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
BRNIGUHHISONID-UWVGGRQHSA-N |
Isomerische SMILES |
CC[C@@H](CC(=O)OC)[C@@H](CC)CC(=O)OC |
Kanonische SMILES |
CCC(CC(=O)OC)C(CC)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


